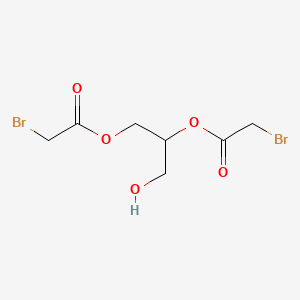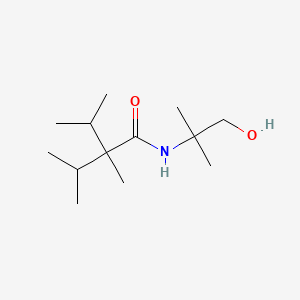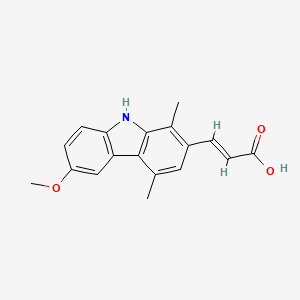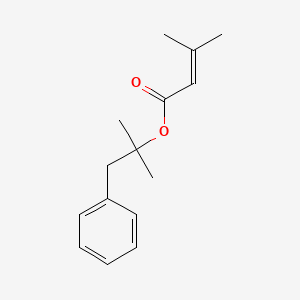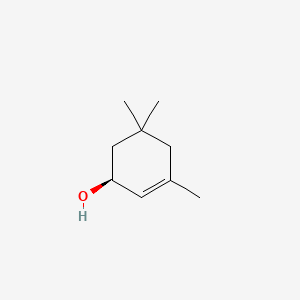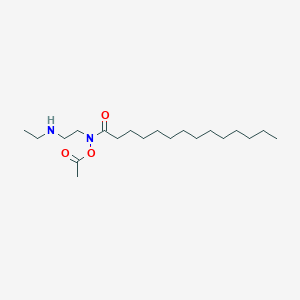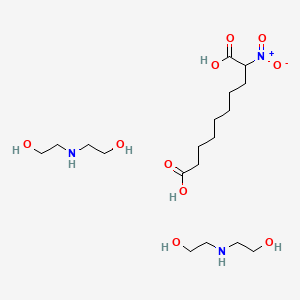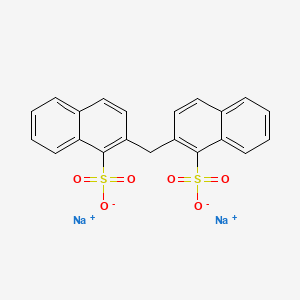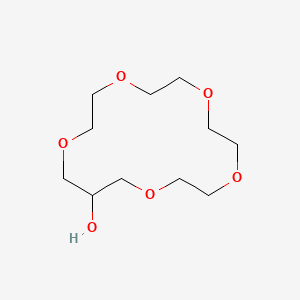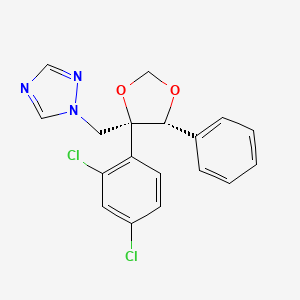
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a dichlorophenyl group and a dioxolane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the dichlorophenyl group.
Formation of the Dioxolane Ring: The dioxolane ring is usually formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles and phenyl derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: The parent compound, simpler in structure but with similar chemical properties.
2,4-Dichlorophenyl-1H-1,2,4-Triazole: Lacks the dioxolane ring but shares the dichlorophenyl group.
Phenyl-1H-1,2,4-Triazole: Contains the phenyl group but not the dichlorophenyl or dioxolane rings.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- is unique due to its combination of the triazole ring, dichlorophenyl group, and dioxolane ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
107659-87-0 |
|---|---|
Formule moléculaire |
C18H15Cl2N3O2 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)18(9-23-11-21-10-22-23)17(24-12-25-18)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
Clé InChI |
DAOICZTYCANZPF-QZTJIDSGSA-N |
SMILES isomérique |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
SMILES canonique |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





